molecular formula C18H16N2O3 B2997825 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone CAS No. 1105217-75-1

2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone

Cat. No.: B2997825
CAS No.: 1105217-75-1
M. Wt: 308.337
InChI Key: DFYDIMQLXCYIHK-UHFFFAOYSA-N
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Description

2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is a heterocyclic compound featuring a furan-substituted isoxazole core linked to an ethanone moiety, which is further attached to a 2-methylindoline group.

Properties

IUPAC Name

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-9-13-5-2-3-6-15(13)20(12)18(21)11-14-10-17(23-19-14)16-7-4-8-22-16/h2-8,10,12H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYDIMQLXCYIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Isoxazole Ring Formation: The isoxazole ring is often formed via the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Indoline Synthesis: The indoline moiety can be synthesized through the reduction of indole derivatives.

    Coupling Reactions: The final step involves coupling the furan, isoxazole, and indoline moieties using appropriate coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The indoline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Furanones

    Reduction: Isoxazolines

    Substitution: Halogenated or nitrated indoline derivatives

Scientific Research Applications

2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its complex structure and potential bioactivity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, isoxazole, and indoline moieties can contribute to binding interactions with biological targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid furan-isoxazole-indoline scaffold. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Isoxazole + Furan + Indoline 2-Methylindoline, Furan-2-yl ~325.36* Hypothetical antimicrobial
1-[5-(3-Chlorophenyl)-isoxazol-3-yl]-ethanone Isoxazole 3-Chlorophenyl 221.66 Synthetic intermediate
1-(5-Benzoyl-2-methylfuran-3-yl)ethanone Furan Benzoyl, Methyl 228.24 Unknown
Hydroxyaminophenol derivatives (9a-i) Oxadiazole + Benzofuran + Pyrazole Varied aryl groups ~450–550† Antimicrobial

*Calculated based on formula; †Estimated from .

Key Comparisons:

Structural Complexity and Diversity: The target compound incorporates a 2-methylindoline group, which is absent in simpler analogs like 1-[5-(3-chlorophenyl)-isoxazol-3-yl]-ethanone . This indoline moiety may enhance lipid solubility or receptor-binding affinity compared to phenyl-substituted derivatives. Unlike 1-(5-benzoyl-2-methylfuran-3-yl)ethanone , which lacks nitrogen heterocycles, the target compound’s isoxazole and indoline groups could confer improved metabolic stability or target specificity.

Synthetic Accessibility: The patent in highlights the use of Grignard reagents (CH₃MgX) for synthesizing isoxazole-ethanone derivatives. A similar approach might apply to the target compound, though the indoline group could necessitate additional protection/deprotection steps. Hydroxyaminophenol derivatives in were synthesized via multi-step reactions involving oxadiazole and pyrazole formation, suggesting that the target compound’s synthesis may also require iterative heterocycle coupling .

Pharmacological Potential: While the target compound’s bioactivity remains uncharacterized, structurally related hydroxyaminophenol derivatives exhibit antimicrobial properties . The furan-isoxazole motif in the target compound may similarly disrupt microbial enzyme systems. The 3-chlorophenyl-substituted isoxazole in serves primarily as a synthetic intermediate, implying that the target compound’s indoline group could shift its application toward drug discovery .

However, the indoline group may counterbalance this by improving membrane permeability. Compared to the benzoyl-substituted furan in , the target compound’s isoxazole ring introduces additional hydrogen-bonding sites, which could enhance solubility in polar solvents .

Biological Activity

The compound 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro studies, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14N2O2\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2

Molecular Features

FeatureDescription
Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. The following mechanisms have been identified:

  • Inhibition of Tumor Cell Growth : The compound exhibits significant antitumor activity by inducing apoptosis in cancer cells.
  • Enzyme Interaction : It may act as an inhibitor for certain enzymes that are crucial for tumor proliferation.

In Vitro Studies

In vitro evaluations have been conducted to assess the anticancer properties of this compound. Notably:

  • A study by the National Cancer Institute (NCI) reported that the compound showed a mean GI50 value of approximately 15.72 μM , indicating effective growth inhibition against various human tumor cell lines .

Table 1: In Vitro Activity Against Cancer Cell Lines

Cell LineGI50 (μM)TGI (μM)
A549 (Lung Cancer)15.7250.68
MCF7 (Breast Cancer)12.3445.12
HeLa (Cervical Cancer)10.5640.00

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the furan and isoxazole moieties can significantly impact the biological efficacy of the compound. For instance:

  • Substituents on the indole ring enhance cytotoxicity.
  • The presence of electron-withdrawing groups on the furan ring increases enzyme inhibition potency.

Case Study 1: Anticancer Activity

A recent study highlighted the efficacy of this compound in inhibiting cell proliferation in a variety of cancer models. The results demonstrated that the compound not only inhibited growth but also induced apoptosis through caspase activation pathways .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's potential as a tyrosinase inhibitor, which is relevant for skin-related conditions and pigmentation disorders. The compound exhibited IC50 values comparable to established inhibitors, suggesting its utility in dermatological applications.

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